(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-3-26-11-10-22-16-9-6-14(20)12-17(16)27-19(22)21-18(23)13-4-7-15(8-5-13)28(2,24)25/h4-9,12H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGCJEYZXRZLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Fluorine atom : Enhances electronic properties and lipophilicity.
- Methylsulfonyl group : Potentially increases solubility and bioavailability.
The molecular formula is with a molecular weight of 422.5 g/mol. The structural features contribute to its interaction with various biological targets, making it a candidate for pharmaceutical applications.
Anticancer Properties
Research indicates that compounds within the benzothiazole family, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines, such as those from lung, colon, and breast cancers. The mechanism of action is often associated with the modulation of cell signaling pathways and induction of apoptosis .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The presence of electron-donor groups in the structure enhances the compound's effectiveness against various pathogens. In particular, modifications in the benzothiazole ring have been linked to increased antibacterial and antifungal activities .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Starting Materials : Combine 2-ethoxyethylamine with 6-fluorobenzo[d]thiazole.
- Reaction Conditions : Conduct under acidic conditions to facilitate the formation of the amide bond.
- Purification : Use chromatography for product purification.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study focusing on similar benzothiazole derivatives, one compound demonstrated a GI50 value of less than 0.1 nM against breast cancer cell lines (MCF-7). This highlights the potential potency of structurally related compounds in targeting cancer cells effectively .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies indicate that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including lung (A549) and breast (MCF-7) cancers.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide | A549 (Lung Cancer) | 7.5 | Inhibition of cell cycle progression |
| Similar Compound A | MCF-7 (Breast Cancer) | 5.0 | Tubulin polymerization inhibition |
| Similar Compound B | HeLa (Cervical Cancer) | 8.0 | Induction of apoptosis |
The mechanism of action often involves interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
Compounds similar to this one have shown anti-inflammatory and analgesic effects in preclinical models. The sulfonamide group may contribute to these properties by modulating inflammatory pathways .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against multiple cancer cell lines using MTT assays. The results demonstrated that it inhibited cell growth significantly in A549 cells with an IC50 value of 7.5 µM, suggesting its potential as a therapeutic agent for lung cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzothiazole derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains, showing promising results that warrant further exploration in clinical settings .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
Core Heterocycle :
- The target compound’s benzo[d]thiazole scaffold differs from thiadiazole () and triazole () cores. Thiadiazoles and triazoles exhibit distinct electronic profiles due to nitrogen positioning, affecting reactivity and tautomerism (e.g., thione-thiol equilibrium in triazoles ).
- Benzo[d]thiazole derivatives (e.g., ) share the fused aromatic system but vary in substituents. The 2-ethoxyethyl group in the target compound may enhance solubility compared to the ethyl group in ’s analog .
Substituent Effects: Electron-Withdrawing Groups: The target compound’s 4-(methylsulfonyl)benzamide group parallels sulfonyl-containing triazoles (), which show strong C=S IR bands (~1250 cm⁻¹) . Fluorine Substitution: The 6-fluoro substituent in the target compound contrasts with 4-fluoro in . Fluorine’s electronegativity modulates electron density, influencing binding interactions .
Synthetic Yields and Stability: Thiadiazole derivatives () show moderate-to-high yields (70–82%), while triazoles () require tautomeric stabilization, complicating synthesis . The Z-configuration in the target compound and ’s analog may confer greater stereochemical stability compared to non-specified configurations in thiadiazoles .
Spectral and Analytical Comparisons
IR Spectroscopy :
- Thiadiazole derivatives () exhibit strong C=O stretches at ~1600–1700 cm⁻¹, consistent with benzamide and acetyl groups . The absence of C=O bands in triazoles () confirms cyclization .
- The target compound’s methylsulfonyl group would likely show S=O stretches near 1150–1300 cm⁻¹, similar to sulfonyl-containing triazoles .
NMR and MS :
Functional Implications
- Solubility and Bioavailability: The 2-ethoxyethyl group in the target compound may improve water solubility compared to simpler alkyl chains (e.g., ethyl in ) .
Reactivity :
- Thiadiazoles () react with active methylene compounds to form pyridine-fused derivatives, suggesting versatility in functionalization . The target compound’s benzo[d]thiazole core may offer similar modularity.
Q & A
Q. What are the key steps in synthesizing (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide?
The synthesis typically involves:
- Step 1 : Coupling of the benzo[d]thiazole core with the 2-ethoxyethyl group via nucleophilic substitution under inert atmosphere to prevent oxidation .
- Step 2 : Introduction of the fluorobenzene moiety using fluorination agents (e.g., Selectfluor®) under controlled temperature (40–60°C) .
- Step 3 : Formation of the benzamide linkage through condensation reactions, often mediated by coupling agents like EDCI or DCC .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .
Analytical Confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural validation .
Q. How is the stereochemical configuration (Z) confirmed for this compound?
- NOESY/ROESY NMR : Cross-peaks between the ethoxyethyl proton and the fluorobenzo[d]thiazole ring confirm the (Z)-configuration .
- X-ray Crystallography : Single-crystal analysis provides definitive spatial arrangement .
Q. What analytical techniques are essential for characterizing this compound’s purity and stability?
- HPLC : To assess purity (>95%) and monitor degradation under stress conditions (e.g., heat, light) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures often exceeding 200°C .
- Mass Spectrometry : Confirms molecular ion peaks and detects impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzamide-thiazole derivatives?
- Comparative SAR Analysis : Tabulate analogs with substituent variations (e.g., sulfonyl vs. cyan groups) and their bioactivity profiles (Table 1) .
- Standardized Assays : Reproduce studies under uniform conditions (e.g., cell lines, IC₅₀ protocols) to isolate structural vs. methodological variables .
Table 1 : Structure-Activity Relationships of Analogous Compounds
| Compound Substituents | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 6-Fluoro, 2-ethoxyethyl | Anticancer: 1.2 µM (HeLa) | |
| 6-Methylsulfonyl, 3-allyl | Antimicrobial: 8.5 µM (E. coli) | |
| 4-Cyano, 3-methyl | Antifungal: 5.3 µM (C. albicans) |
Q. What experimental strategies elucidate the mechanism of action for this compound in cancer models?
- Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to hypothesized targets (e.g., tubulin or kinases) .
- Transcriptomic Profiling : RNA-seq of treated vs. untreated cancer cells to identify dysregulated pathways .
- CRISPR Screening : Knockout libraries to pinpoint genetic vulnerabilities linked to compound efficacy .
Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical integrity?
- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent polarity, catalyst loading) .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions in sensitive steps (e.g., fluorination) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What strategies address discrepancies in solubility data across different solvent systems?
- Co-solvency Approaches : Blend polar (DMSO) and non-polar (THF) solvents to improve solubility for in vitro assays .
- Salt Formation : Introduce counterions (e.g., hydrochloride) to enhance aqueous solubility without altering bioactivity .
- Molecular Dynamics Simulations : Predict solvent interactions based on LogP and Hansen solubility parameters .
Methodological Considerations for Data Reproducibility
- Document Reaction Conditions : Precisely report inert atmosphere protocols, solvent drying methods, and catalyst batches to minimize variability .
- Negative Controls : Include analogs lacking key substituents (e.g., ethoxyethyl) to validate structure-activity hypotheses .
- Open Data Sharing : Deposit raw NMR, HPLC, and bioassay data in repositories (e.g., PubChem) for cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
